molecular formula C4H4N2S B1622005 Pyrimidine-5-thiol CAS No. 29878-64-6

Pyrimidine-5-thiol

Cat. No.: B1622005
CAS No.: 29878-64-6
M. Wt: 112.16 g/mol
InChI Key: OHIHIWANQNOGGT-UHFFFAOYSA-N
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Description

Pyrimidine-5-thiol: is an organic compound with the molecular formula C4H4N2S . It is a derivative of pyrimidine, where a thiol group (-SH) is attached to the fifth position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidine-5-thiol can be synthesized through various methods. One common approach involves the reaction of pyrimidine derivatives with sulfur-containing reagents. For example, the reaction of 4,6-diamino-2-pyrimidinethiol with metal salts under hydrothermal conditions can yield coordination polymers . Another method involves the use of silver coordination polymers, where 4,6-diamino-2-pyrimidinethiol acts as a ligand .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Hydrothermal synthesis and coordination polymer formation are commonly employed techniques in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-5-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thiol group, which can participate in redox processes and form covalent bonds with other molecules .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield disulfides, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

Chemistry: Pyrimidine-5-thiol is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in catalysis, drug delivery, and environmental remediation .

Biology: In biological research, this compound is studied for its potential antibacterial and antioxidant properties. It has been shown to exhibit activity against multidrug-resistant bacteria and can be used in the development of new antimicrobial agents .

Medicine: The compound’s ability to form coordination complexes with metals makes it a candidate for drug development. It can be used to design metal-based drugs with enhanced therapeutic properties .

Industry: In industrial applications, this compound is used in the synthesis of advanced materials, including catalysts and sensors. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of Pyrimidine-5-thiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with metal ions and other electrophilic species, leading to the formation of coordination complexes. These complexes can exhibit various biological activities, such as antibacterial and antioxidant effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific position of the thiol group on the pyrimidine ring, which influences its reactivity and interaction with other molecules.

Properties

IUPAC Name

pyrimidine-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S/c7-4-1-5-3-6-2-4/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIHIWANQNOGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405770
Record name 5-PYRIMIDINETHIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29878-64-6
Record name 5-PYRIMIDINETHIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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